[2-Chloro-4-(1,2,4-triazol-4-yl)phenyl]-morpholin-4-ylmethanone
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Overview
Description
[2-Chloro-4-(1,2,4-triazol-4-yl)phenyl]-morpholin-4-ylmethanone is a compound that belongs to the class of heterocyclic organic compounds It features a triazole ring, a phenyl ring substituted with chlorine, and a morpholine ring
Preparation Methods
The synthesis of [2-Chloro-4-(1,2,4-triazol-4-yl)phenyl]-morpholin-4-ylmethanone typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reaction: The phenyl ring is chlorinated using reagents like thionyl chloride or sulfuryl chloride.
Coupling with Morpholine: The final step involves coupling the chlorinated phenyl-triazole intermediate with morpholine under conditions that facilitate nucleophilic substitution, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis platforms to ensure consistency and scalability.
Chemical Reactions Analysis
[2-Chloro-4-(1,2,4-triazol-4-yl)phenyl]-morpholin-4-ylmethanone can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce specific functional groups within the molecule.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the morpholine ring or other functional groups.
Scientific Research Applications
[2-Chloro-4-(1,2,4-triazol-4-yl)phenyl]-morpholin-4-ylmethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: Researchers use it to probe the mechanisms of action of triazole-containing compounds and their interactions with enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with desired biological activities.
Mechanism of Action
The mechanism of action of [2-Chloro-4-(1,2,4-triazol-4-yl)phenyl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors through hydrogen bonding and hydrophobic interactions, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar compounds to [2-Chloro-4-(1,2,4-triazol-4-yl)phenyl]-morpholin-4-ylmethanone include:
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as antifungal and antibacterial properties.
Chlorophenyl Derivatives: Compounds with a chlorinated phenyl ring often show enhanced biological activity due to the electron-withdrawing effect of chlorine.
Morpholine Derivatives: These compounds are known for their pharmacological properties, including use as intermediates in drug synthesis.
The uniqueness of this compound lies in its combination of these three functional groups, which may confer synergistic effects and enhance its biological activity compared to individual components.
Properties
IUPAC Name |
[2-chloro-4-(1,2,4-triazol-4-yl)phenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O2/c14-12-7-10(18-8-15-16-9-18)1-2-11(12)13(19)17-3-5-20-6-4-17/h1-2,7-9H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLWZSRSKLTHLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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